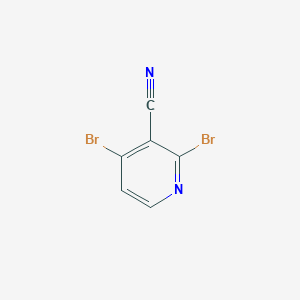2,4-Dibromonicotinonitrile
CAS No.: 1152617-14-5
Cat. No.: VC2844005
Molecular Formula: C6H2Br2N2
Molecular Weight: 261.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152617-14-5 |
|---|---|
| Molecular Formula | C6H2Br2N2 |
| Molecular Weight | 261.9 g/mol |
| IUPAC Name | 2,4-dibromopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C6H2Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H |
| Standard InChI Key | QQRBWXRCIWAXAU-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1Br)C#N)Br |
| Canonical SMILES | C1=CN=C(C(=C1Br)C#N)Br |
Introduction
2,4-Dibromonicotinonitrile, also known as 2,4-dibromopyridine-3-carbonitrile, is a chemical compound with the molecular formula C6H2Br2N2 and the CAS number 1152617-14-5 . This compound belongs to the pyridine family, which is a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals and organic synthesis.
Synthesis and Preparation
While specific synthesis methods for 2,4-dibromonicotinonitrile are not detailed in the provided sources, pyridine derivatives are generally synthesized through various organic reactions such as halogenation and cyanation of pyridine rings. For instance, a related compound, 2,4-dibromopyridine, can be synthesized from pyridine through a series of halogenation steps.
Safety and Handling
2,4-Dibromonicotinonitrile is classified as a hazardous substance due to its potential to cause harm upon ingestion, skin contact, inhalation, and eye exposure. It is essential to handle this compound with appropriate protective equipment and follow safety protocols to minimize exposure risks.
Applications and Future Research Directions
While specific applications of 2,4-dibromonicotinonitrile are not well-documented, pyridine derivatives are widely used in pharmaceuticals and organic synthesis. Future research could focus on exploring its potential biological activities and applications in drug development.
Data Table: Chemical and Hazard Information
| Property | Description |
|---|---|
| Molecular Formula | C6H2Br2N2 |
| CAS Number | 1152617-14-5 |
| Hazards | Harmful if swallowed, in contact with skin, and if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| GHS Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume